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Compound Name:
Sodium 4-Aminobenzenesulfonate

Hydrate

Cat. No.: B057364 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic and structural

data available for sodium sulfanilate dihydrate (SSDH). It is intended for researchers, scientists,

and professionals in drug development who require detailed analytical information on this

compound. The guide consolidates key quantitative data, outlines detailed experimental

methodologies for its acquisition, and presents visual workflows for clarity.

Quantitative Spectroscopic and Structural Data
The following sections summarize the key quantitative data for sodium sulfanilate dihydrate,

presented in tabular format for ease of reference and comparison.

Infrared (IR) Spectroscopy
Infrared spectroscopy of sodium sulfanilate dihydrate reveals characteristic vibrational modes

for the amino group (N-H), water of hydration (O-H), and the sulfonate group (S-O). The

assignments for the fundamental stretching vibrations are detailed below.

Table 1: Infrared Vibrational Band Assignments for Sodium Sulfanilate Dihydrate
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Vibrational Mode
Band Position at 10 K
(cm⁻¹)

Band Position at Room
Temp. (cm⁻¹)

O–D Stretch (Water 1) 2481 2490

O–D Stretch (Water 1) 2582 2577

O–D Stretch (Water 2) 2639 2634

O–D Stretch (Water 2) 2686 2682

N–D Stretch (Amine) 2419 2419

N–D Stretch (Amine) 2499 2501

N–H Stretch (Amine) 3350 3352

N–H Stretch (Amine) 3432 3431

O–H Stretch (Water) 3390 3390

O–H Stretch (Water) 3555 3550

O–H Stretch (Water) 3612 3608

O–H Stretch (Water) 3647 3644

Data sourced from a study on weakly bound hydrogen bonds in crystalline sodium sulfanilate

dihydrate.

UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of sodium sulfanilate dihydrate is characterized by a strong

absorption band in the ultraviolet region, making it suitable for analysis by UV-Vis spectroscopy.

Table 2: UV-Vis Absorption Data for Sodium Sulfanilate Dihydrate

Parameter Wavelength (nm) Solvent

UV Cutoff Wavelength ~243 -

Absorption Maximum ~248 Water
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Data indicates good optical transparency in the visible region, a key requirement for nonlinear

optical (NLO) materials.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct experimental peak lists for sodium sulfanilate dihydrate are not readily available in

published literature, spectra are accessible through databases such as SpectraBase.[3] The

expected ¹H NMR spectrum in a solvent like D₂O would primarily feature signals from the

aromatic protons of the sulfanilate anion.

Table 3: Predicted ¹H NMR Spectral Characteristics for the Sulfanilate Anion

Proton Environment
Expected Chemical Shift
(δ, ppm)

Predicted Multiplicity

Aromatic C-H (ortho to -
NH₂)

6.6 - 7.0 Doublet

Aromatic C-H (ortho to -SO₃⁻) 7.5 - 7.9 Doublet

Note: Chemical shift ranges are approximate and based on general principles for substituted

benzene rings. The amino (-NH₂) and sulfonate (-SO₃⁻) groups exert strong, opposing

electronic effects (donating and withdrawing, respectively), leading to a distinct AA'BB' splitting

pattern for the aromatic protons.

Mass Spectrometry (MS)
Experimental mass spectra for sodium sulfanilate dihydrate are not commonly published. As a

salt, the compound would dissociate in the electrospray ionization (ESI) source. Analysis is

challenging due to the presence of a non-volatile sodium salt, which can cause ion

suppression.[4] However, the expected ions can be predicted based on the structure.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Sodium Sulfanilate Ions in ESI-MS

Ion Formula
Calculated Exact
Mass (Da)

Expected m/z (ESI
Mode)

Sulfanilate Anion [C₆H₆NO₃S]⁻ 172.0074 172.0074 (Negative)
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| Sodium Cation | [Na]⁺ | 22.9898 | 22.9898 (Positive) |

X-Ray Crystallography
The crystal structure of sodium sulfanilate dihydrate has been determined by single-crystal X-

ray diffraction.

Table 5: Crystallographic Data for Sodium Sulfanilate Dihydrate

Parameter Value

Crystal System Orthorhombic

Space Group Pbca

a 23.895(5) Å

b 10.101(2) Å

c 7.944(2) Å

The sodium atom exhibits a distorted octahedral coordination with oxygen atoms, and the

amino group is notably distorted from a planar conformation, influenced by hydrogen bonding

within the crystal lattice.

Experimental Protocols
This section provides detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are synthesized from standard laboratory procedures.

Protocol: Fourier-Transform Infrared (FTIR)
Spectroscopy
This protocol describes the preparation of a solid sample for FTIR analysis using the potassium

bromide (KBr) pellet method.

Sample Preparation:

Weigh approximately 1-2 mg of sodium sulfanilate dihydrate.
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Weigh approximately 150-200 mg of dry, spectroscopy-grade KBr powder.

Grind the KBr to a fine powder using an agate mortar and pestle. Add the sample to the

mortar.

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for 1-2

minutes to ensure a homogenous distribution and reduce particle size, which minimizes

light scattering.

Pellet Formation:

Transfer a portion of the mixture to a pellet-forming die.

Assemble the die and place it in a hydraulic press.

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Collect a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and H₂O.

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Process the resulting spectrum by performing a background subtraction.
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FTIR Analysis Workflow

Protocol: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
This protocol outlines the procedure for preparing a sample for ¹H NMR analysis in a

deuterated solvent.

Sample Preparation:

Weigh 5-25 mg of sodium sulfanilate dihydrate directly into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide,

D₂O) using a Pasteur pipette.

Cap the NMR tube securely and gently agitate or vortex until the sample is fully dissolved.

Ensure the solution is clear and free of particulate matter.

Instrument Setup:
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Insert the NMR tube into a spinner turbine and adjust its depth according to the

spectrometer's gauge.

Place the sample into the NMR spectrometer's autosampler or manual insertion port.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

Data Acquisition:

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay. For quantitative results, ensure the relaxation delay is at least 5

times the longest T₁ relaxation time.

Acquire the Free Induction Decay (FID) data.

Process the FID using a Fourier transform.

Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual

solvent peak to its known value (e.g., HDO at ~4.79 ppm in D₂O).

Integrate the signals to determine the relative ratios of different protons.
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¹H NMR Analysis Workflow

Protocol: UV-Visible (UV-Vis) Spectroscopy
This protocol details the measurement of the UV-Vis absorption spectrum of an aqueous

solution of sodium sulfanilate dihydrate.

Solution Preparation:

Prepare a stock solution of sodium sulfanilate dihydrate of a known concentration (e.g., 1

mg/mL) in deionized water.

Perform serial dilutions to prepare a working solution with a concentration that results in

an absorbance maximum between 0.1 and 1.0 AU (Absorbance Units). This ensures the

measurement is within the linear range of the Beer-Lambert law.

Instrument Setup:
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Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20

minutes for stable output.

Select the "Spectrum" or "Scan" mode.

Data Acquisition:

Fill a quartz cuvette with the solvent (deionized water) to be used as the reference blank.

Place the cuvette in the sample holder and record a baseline or "zero" spectrum. This

corrects for absorbance from the cuvette and solvent.

Rinse the cuvette with the sample solution before filling it.

Fill the cuvette with the sodium sulfanilate dihydrate working solution and place it in the

sample holder.

Acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Identify the wavelength of maximum absorbance (λₘₐₓ).
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UV-Vis Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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